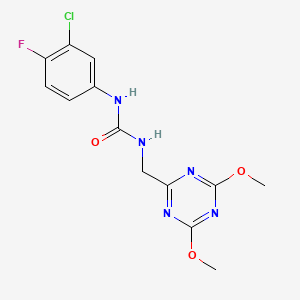
4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine" is a chemical entity that appears to be related to various synthesized compounds aimed at targeting specific receptors or serving as intermediates in pharmaceutical synthesis. Although the exact compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds offer insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simpler pyridine derivatives. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Similarly, the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine involved chlorination and subsequent condensation with piperidine . These methods suggest that the synthesis of "this compound" could also involve a multi-step process, potentially starting with a pyridine derivative and introducing the methylsulfonyl and piperidinyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was determined using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring in a chair conformation . This suggests that "this compound" may also exhibit a complex three-dimensional structure, which could be elucidated using similar techniques.
Chemical Reactions Analysis
The compounds related to "this compound" have been involved in various chemical reactions. For instance, the oxidation of sulfur-containing pyridine derivatives has been used to introduce sulfonyl groups . Additionally, aminosulfonylation reactions have been employed to synthesize sulfonylmethyl piperidines . These reactions indicate that "this compound" could potentially undergo similar transformations, which could be useful in further functionalizing the molecule or in the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide a basis for understanding those of "this compound". For example, the radiochemical purity and specific radioactivity of synthesized fluorophenyl piperazine derivatives were assessed, indicating their suitability for imaging applications . The green metric evaluation of the synthesis of a related sulfonyl pyridine derivative highlighted the efficiency and environmental impact of the synthetic process . These assessments suggest that the physical and chemical properties of "this compound" could be similarly evaluated to determine its potential applications and the sustainability of its synthesis.
Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Spin-Crossover Phenomena
Research has shown that compounds related to 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine, such as those with sulfanyl, sulfinyl, and sulfonyl substituents, demonstrate interesting behaviors in terms of spin-crossover and crystallographic phase changes. These properties are significant for understanding the interplay between molecular structure and physical phenomena such as magnetism and material phase transitions (Cook et al., 2015).
Structural Analysis and Molecular Design
Detailed structural analyses of compounds structurally similar to this compound have provided insights into their molecular configurations and potential applications in molecular design. For example, the study of specific tropane and sulfonamide derivatives reveals the intricacies of their molecular frameworks, offering valuable information for designing molecules with desired properties (Yang et al., 2008).
Synthesis and Application of Sulfonamides
The exploration of sulfonamides as terminators in cationic cyclizations highlights the utility of these compounds in synthesizing complex molecular structures. This research is particularly relevant to the development of new synthetic methodologies for creating compounds with potential pharmacological applications (Haskins & Knight, 2002).
Antimicrobial Activity
Compounds derived from or related to this compound have been studied for their antimicrobial properties. Research into novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety indicates some of these compounds exhibit antimicrobial activity, underscoring their potential in medical and pharmaceutical applications (Ammar et al., 2004).
Green Chemistry and Sustainable Synthesis
Investigations into the synthesis of derivatives related to this compound also emphasize the importance of green chemistry principles. For instance, the modified synthesis of certain intermediates highlights advancements in sustainable chemical processes, demonstrating an effort to minimize environmental impact while optimizing yields (Gilbile et al., 2017).
Eigenschaften
IUPAC Name |
4-(1-methylsulfonylpiperidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-2-3-11(9-13)16-10-4-6-12-7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCKKFHDHOVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/no-structure.png)
![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)

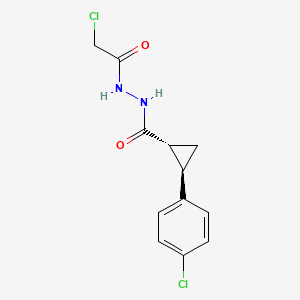
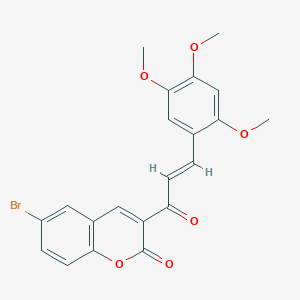
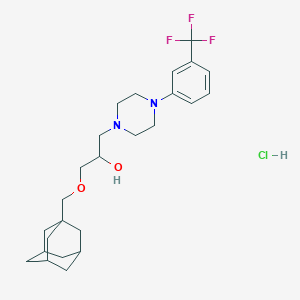

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)
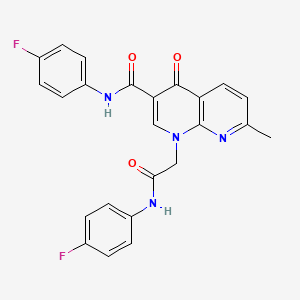
![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)
